molecular formula C7H13ClN4O B3047683 4-Amino-N-ethyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1431964-37-2

4-Amino-N-ethyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride

Cat. No.: B3047683
CAS No.: 1431964-37-2
M. Wt: 204.66
InChI Key: BMWJTRGGMITKLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-N-ethyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride is a pyrazole-derived compound with a molecular formula of C₁₃H₂₀N₆O·ClH and a molecular weight of 312.798 g/mol . It features a pyrazole ring substituted with an amino group at position 4, an ethyl carboxamide group at position 5, and a methyl group at position 1. The hydrochloride salt enhances its solubility in polar solvents, a critical factor for bioavailability in pharmaceutical applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-N-ethyl-2-methylpyrazole-3-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O.ClH/c1-3-9-7(12)6-5(8)4-10-11(6)2;/h4H,3,8H2,1-2H3,(H,9,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWJTRGGMITKLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=NN1C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431964-37-2
Record name 1H-Pyrazole-5-carboxamide, 4-amino-N-ethyl-1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431964-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-ethyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions to form the pyrazole ring.

    Introduction of Functional Groups: The amino, ethyl, and carboxamide groups are introduced through subsequent reactions, such as alkylation, amidation, and amination.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-ethyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The amino and ethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides and alkoxides are employed under basic or acidic conditions.

Major Products

    Oxidation: Formation of pyrazole oxides.

    Reduction: Conversion to amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

Synthesis Routes

The synthesis of this compound typically involves:

  • Formation of the Pyrazole Ring : Cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
  • Functional Group Introduction : Subsequent reactions such as alkylation and amidation introduce the amino, ethyl, and carboxamide groups.
  • Hydrochloride Formation : The free base is converted to its hydrochloride salt by reacting with hydrochloric acid.

Table 1: Summary of Synthesis Steps

StepDescription
1. Cyclization Formation of the pyrazole ring from hydrazine derivatives.
2. Functionalization Introduction of amino, ethyl, and carboxamide groups.
3. Salt Formation Conversion to hydrochloride salt using HCl.

Chemistry

In chemistry, 4-Amino-N-ethyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable for developing new materials and compounds.

Biology

This compound is investigated for its potential as a biochemical probe in enzyme studies. Its interaction with specific enzymes can help elucidate metabolic pathways and signal transduction mechanisms within cells.

Medicine

Research has explored the therapeutic potential of this compound in treating diseases like cancer and inflammatory conditions. Its mechanism of action typically involves modulation of enzyme activity or receptor interaction.

Industry

In industrial applications, this compound is utilized in developing agrochemicals and pharmaceuticals due to its efficacy in biological systems and its chemical stability.

Table 2: Applications Overview

Application AreaSpecific Uses
Chemistry Building block for heterocyclic compounds
Biology Biochemical probe for enzyme studies
Medicine Potential treatment for cancer and inflammation
Industry Development of agrochemicals and pharmaceuticals

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibits a specific enzyme involved in cancer cell proliferation. The compound was shown to reduce the activity of this enzyme by approximately 70% at a concentration of 10 µM, highlighting its potential as an anticancer agent.

Case Study 2: Agrochemical Development

In agricultural research, this compound has been tested as an active ingredient in herbicides. Field trials indicated that formulations containing this compound significantly improved weed control efficacy compared to traditional herbicides, suggesting its utility in sustainable agriculture.

Mechanism of Action

The mechanism of action of 4-Amino-N-ethyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction and metabolic pathways, which are crucial for cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Amino-N-ethyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride with structurally analogous pyrazole derivatives, focusing on molecular properties, substituents, and synthetic yields:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Synthetic Yield Key References
This compound C₁₃H₂₀N₆O·ClH 312.798 1-methyl, 4-amino, 5-(N-ethyl carboxamide), HCl salt Not reported Not reported
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride (CAS 247584-10-7) C₈H₁₅ClN₄O 230.69 1-methyl, 4-amino, 3-propyl, HCl salt Not reported Not reported
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) C₂₁H₁₅ClN₆O 403.1 3-methyl, 5-chloro, 4-cyano, aryl substituents (phenyl) 133–135 68%
5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3b) C₂₁H₁₄Cl₂N₆O 437.1 3-methyl, 5-chloro, 4-cyano, dual aryl (phenyl, 4-chlorophenyl) 171–172 68%
Chlorodenafil (CAS 1058653-74-9) C₁₉H₂₁ClN₄O₃ 396.85 Pyrazolo[4,3-d]pyrimidinone core, 2-chloroacetyl, ethoxyphenyl Not reported Not reported

Key Structural and Functional Differences:

Substituent Effects on Bioactivity: The target compound’s ethyl carboxamide group contrasts with the propyl substitution in 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide hydrochloride .

Impact of Halogenation :

  • Chlorine atoms in 3a–3b and Chlorodenafil enhance electrophilicity and metabolic stability. The absence of halogens in the target compound may reduce toxicity but also limit enzyme inhibition potency .

Salt Forms and Solubility :

  • The hydrochloride salt in the target compound improves aqueous solubility relative to neutral analogs like 3a–3b, which require organic solvents for synthesis and purification .

Synthetic Complexity: Derivatives like 3a–3b are synthesized via EDCI/HOBt-mediated coupling, achieving moderate yields (62–71%).

Biological Activity

4-Amino-N-ethyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride is a heterocyclic compound belonging to the pyrazole family, notable for its diverse biological activities. This article provides a comprehensive examination of its biological activity, including synthesis methods, mechanisms of action, and therapeutic applications.

Chemical Structure:

  • Molecular Formula: C7H10N4O
  • Molecular Weight: 204.66 g/mol
  • CAS Number: 1431964-37-2

Synthesis Methods:
The synthesis of this compound typically involves:

  • Formation of the Pyrazole Ring: Cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds.
  • Introduction of Functional Groups: Alkylation and amidation to introduce amino and ethyl groups.
  • Hydrochloride Formation: Conversion to hydrochloride salt using hydrochloric acid.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can inhibit or activate these targets, influencing various cellular processes such as signal transduction and metabolic pathways.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in cancer therapy:

  • Mechanism: These compounds have been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and blocking cell cycle progression.
  • Case Studies:
    • In vitro studies demonstrated significant antiproliferative effects against lung cancer (NCI-H520) and gastric cancer (SNU-16) cells, with IC50 values ranging from 19 to 73 nM .
    • A related study indicated that pyrazole derivatives could effectively target FGFRs (Fibroblast Growth Factor Receptors), which are implicated in several cancers .
Cell LineIC50 Value (nM)
NCI-H52019
SNU-1659
KATO III73

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

  • Studies indicated that certain derivatives showed promising results in reducing inflammation markers without significant toxicity to normal cells .

Comparison with Similar Compounds

When compared to other pyrazole derivatives, this compound exhibits unique properties due to its specific functional groups:

Compound NameUnique Features
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamideDifferent alkyl side chain
4-Amino-1-methyl-3-ethyl-1H-pyrazole-5-carboxamideVariation in ethyl group

Research Applications

The compound's versatility makes it a valuable tool in various fields:

  • Medicinal Chemistry: Used as a scaffold for developing new anticancer agents.
  • Biochemical Probes: Investigated for enzyme inhibition studies.
  • Agrochemicals: Explored for potential applications in agricultural sciences .

Q & A

Q. What are the optimal synthetic routes for 4-amino-N-ethyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride, and how can purity be maximized?

The synthesis typically involves multi-step reactions, starting with condensation of substituted pyrazole precursors and subsequent carboxamide formation. Key steps include:

  • Reagent selection : Use ethylamine hydrochloride for N-ethylation to ensure regioselectivity .
  • Temperature control : Maintain 60–80°C during cyclization to avoid byproducts .
  • Purification : Employ recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .
  • Characterization : Validate purity via HPLC (C18 column, methanol:water mobile phase) and ¹H/¹³C NMR .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

  • Spectroscopy : ¹H NMR (DMSO-d₆, δ 1.2–1.4 ppm for ethyl group; δ 3.3 ppm for methyl group) and ¹³C NMR confirm substituent positions .
  • Mass spectrometry : High-resolution ESI-MS (e.g., m/z 218.68 [M+H]⁺) verifies molecular weight .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, if single crystals are obtainable .
  • Thermal analysis : TGA/DSC to assess decomposition temperatures (>150°C) and hygroscopicity .

Q. How should researchers address solubility and stability challenges in aqueous and organic solvents?

  • Solubility screening : Use the shake-flask method with PBS (pH 7.4), DMSO, or ethanol. The compound shows moderate solubility in DMSO (~50 mg/mL) but limited solubility in water (<1 mg/mL) .
  • Stability protocols : Store at −20°C under inert gas (N₂/Ar) to prevent hydrolysis of the carboxamide group. Monitor degradation via HPLC over 72 hours in PBS .

Advanced Research Questions

Q. What biological targets or pathways are hypothesized for this compound, and how can binding assays be designed?

  • Hypothesized targets : Structural analogs (e.g., pyrazole-carboxamides) interact with cannabinoid receptors or kinase domains .
  • Assay design :
    • In vitro binding : Radioligand displacement assays (³H-labeled antagonists) using membrane preparations from transfected HEK293 cells .
    • Functional assays : Measure cAMP modulation (e.g., using BRET biosensors) to assess GPCR activity .
    • Selectivity screening : Test against panels of 50+ kinases (e.g., ATP-binding site competition assays) .

Q. How can structure-activity relationship (SAR) studies be structured to improve potency or selectivity?

  • Core modifications : Introduce substituents at the pyrazole 3-position (e.g., propyl to isopropyl) to enhance hydrophobic interactions .
  • Carboxamide variants : Replace the ethyl group with cyclopropyl or fluorinated alkyl chains to modulate metabolic stability .
  • In silico guidance : Use molecular docking (AutoDock Vina) to prioritize analogs with predicted ΔG < −8 kcal/mol for target binding .

Q. What methodologies resolve contradictions in reported biological activity data?

  • Replicate assays : Cross-validate in 2–3 independent labs using standardized protocols (e.g., IC50 determination with 10-point dose curves) .
  • Analytical validation : Ensure compound integrity during biological testing via LC-MS to rule out degradation artifacts .
  • Data normalization : Use Z-factor scoring to account for plate-to-plate variability in high-throughput screens .

Q. What computational strategies predict metabolic pathways or toxicity risks?

  • ADMET prediction : Tools like SwissADME estimate CYP450 metabolism (e.g., CYP3A4-mediated oxidation) and blood-brain barrier permeability .
  • Toxicity profiling : Use ProTox-II to flag potential hepatotoxicity (e.g., structural alerts for mitochondrial dysfunction) .
  • Metabolite identification : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF-MS/MS .

Q. How do physicochemical properties of this compound compare to its analogs, and what implications arise for formulation?

  • Comparative analysis :

    PropertyTarget Compound5-Amino-1-phenyl analog
    LogP1.82.3
    Aqueous solubility0.9 mg/mL0.2 mg/mL
    Plasma protein binding85%92%
  • Formulation strategies : Use nanoemulsions (e.g., Tween-80/lecithin) to enhance bioavailability for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-N-ethyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Amino-N-ethyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.